Product packaging for 5-Amino-7-chloroquinolin-8-ol(Cat. No.:)

5-Amino-7-chloroquinolin-8-ol

Cat. No.: B11904209
M. Wt: 194.62 g/mol
InChI Key: SGTCJELVYQFTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-7-chloroquinolin-8-ol is a quinoline derivative supplied for research purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Quinoline scaffolds, particularly 8-hydroxyquinoline (8-HQ) and its derivatives, are recognized in scientific literature as privileged structures in medicinal chemistry due to their wide range of pharmacological applications . These structures are known to exhibit diverse biological activities, including antimicrobial, anticancer, and antifungal effects . While direct studies on this specific isomer are limited in the retrieved literature, its core structure is closely related to 4-amino-7-chloroquinoline derivatives, which have been identified as potent inhibitors of both botulinum neurotoxin serotype A light chain (BoNT/A LC) and Plasmodium falciparum , the parasite responsible for malaria . The 8-hydroxyquinoline moiety serves as a monoprotic bidentate chelating agent, capable of forming complexes with various metal ions, which can be central to its mechanism of action in biological systems . The presence of both amino and chloro substituents on the quinoline ring offers versatile sites for further chemical modification, making this compound a valuable intermediate for the synthesis of novel compounds aimed at exploring new therapeutic avenues and structure-activity relationships (SAR) . Researchers can leverage this compound to develop more potent and efficient ligands and inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B11904209 5-Amino-7-chloroquinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-amino-7-chloroquinolin-8-ol

InChI

InChI=1S/C9H7ClN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2

InChI Key

SGTCJELVYQFTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)Cl)O)N=C1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 5 Amino 7 Chloroquinolin 8 Ol

Synthesis of the Core Quinoline (B57606) Structure and its Precursors

The synthesis of the 5-Amino-7-chloroquinolin-8-ol core relies on established quinoline synthesis protocols and subsequent functional group manipulations. The primary precursor is typically 5-chloroquinolin-8-ol, which can be synthesized through several classical methods.

One of the most fundamental methods for constructing the quinoline framework is the Skraup synthesis . This reaction involves the cyclization of an aniline (B41778) derivative with glycerol (B35011), typically in the presence of an acid catalyst like sulfuric acid and an oxidizing agent. For the synthesis of 5-chloroquinolin-8-ol, the starting material is 2-amino-4-chlorophenol (B47367). chemicalbook.com The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline derivative, followed by electrophilic cyclization and oxidation to yield the quinoline ring system. iipseries.org Boric acid can be employed in the reaction mixture to optimize yield and purity.

Alternative approaches like the Doebner-von Miller reaction , a variation of the Skraup synthesis, can also be employed. This method uses α,β-unsaturated aldehydes or ketones which react with anilines in the presence of an acid catalyst. chemicalbook.comrsc.org

Once the precursor, 5-chloroquinolin-8-ol, is obtained, the target compound, this compound, is prepared through a two-step process involving nitration and subsequent reduction.

Nitration : The 5-chloroquinolin-8-ol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution selectively introduces a nitro group (-NO₂) at the C7-position of the quinoline ring, which is activated by the hydroxyl group at C8. This yields 5-chloro-7-nitroquinolin-8-ol (B1594999). mdpi.comrsc.org

Reduction : The nitro group of 5-chloro-7-nitroquinolin-8-ol is then reduced to an amino group (-NH₂). This transformation can be achieved using various reducing agents. A common method involves using sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution under reflux. rsc.org Other methods include catalytic hydrogenation or using metals like tin or iron in acidic media. This step yields the final product, this compound. mdpi.comresearchgate.net

Reaction Step Reagents and Conditions Intermediate/Product Reference
Quinoline Synthesis (Skraup)2-Amino-4-chlorophenol, Glycerol, H₂SO₄, Oxidizing agent5-Chloroquinolin-8-ol iipseries.org
Nitration5-Chloroquinolin-8-ol, HNO₃, H₂SO₄5-Chloro-7-nitroquinolin-8-ol mdpi.comrsc.org
Reduction5-Chloro-7-nitroquinolin-8-ol, Sodium dithionite (Na₂S₂O₄)This compound rsc.org

Functional Group Interconversions at the Amino and Hydroxyl Positions

The presence of both an amino group at the C5 position and a hydroxyl group at the C8 position provides two reactive sites for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions

The amino group (-NH₂) at the C5 position is a nucleophilic center that can readily undergo alkylation and acylation reactions.

N-Acylation : This reaction involves treating this compound with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. This results in the formation of an amide linkage. For example, N-acylation of a related 7-aminoquinoline (B1265446) with 2-chloroacetylchloride has been reported to yield the corresponding amide. thesciencein.org This strategy is widely used to create quinoline-hybrid molecules. thesciencein.org

N-Alkylation : The amino group can be alkylated using alkyl halides. The reaction's selectivity can be influenced by the steric hindrance around the nitrogen atom and the reaction conditions. In some quinoline systems, alkylation can occur at both N1 and other positions, but specific conditions can favor one over the other. preprints.orgresearchgate.net The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), provides a mild method for the N-alkylation of heterocyclic compounds with alcohols. lookchem.com

O-Alkylation and O-Acylation Reactions

The hydroxyl group (-OH) at the C8 position behaves as a typical phenol (B47542), allowing for ether formation (O-alkylation) and ester formation (O-acylation).

O-Alkylation : This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base like potassium carbonate. This reaction converts the hydroxyl group into an alkoxy group. For instance, the synthesis of 8-(benzyloxy)-5-chloroquinoline (B8375603) uses this approach to protect the hydroxyl group.

O-Acylation : The hydroxyl group can be readily acylated to form esters. Acetylation, for example, using acetic anhydride, is a common transformation and is sometimes used as a protecting strategy during other synthetic steps. google.com

A particularly mild and efficient method for the esterification of the hydroxyl group is the Steglich esterification . This method is well-suited for substrates that may be sensitive to harsher conditions. wikipedia.orgorganic-chemistry.org The reaction utilizes a carboxylic acid and the quinoline's hydroxyl group, coupled by N,N'-dicyclohexylcarbodiimide (DCC) and catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgasianpubs.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a reactive acyl-pyridinium species, which is subsequently attacked by the hydroxyl group of the quinoline to form the ester. organic-chemistry.org This method has been successfully applied to the O-acylation of the closely related 5-chloro-8-hydroxyquinoline (B194070) with various carboxylic acids to produce a range of benzoate (B1203000) esters in good yields. asianpubs.org

Reaction Reagents Product Type Key Features Reference
Steglich EsterificationCarboxylic Acid, DCC, DMAP8-O-Acyl esterMild conditions, suitable for sensitive substrates wikipedia.orgasianpubs.org

Sulfonylation Reactions

Sulfonylation can occur at either the amino or the hydroxyl group, leading to sulfonamides and sulfonate esters, respectively. The reaction involves an appropriately substituted sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com

Research on the sulfonylation of (E)-2-styryl-7-amino-5-chloroquinolin-8-ols, a structurally similar system, has shown that the reaction often produces a mixture of N-sulfonylation and O-sulfonylation products. mdpi.com The separation of these N- and O-sulfonated isomers can be challenging, indicating a competitive reaction at both the amino and hydroxyl sites. mdpi.com This selective sulfonylation is a critical consideration in the synthesis of specific derivatives. mdpi.com

Cyclization and Heterocyclic Annulation Reactions

The bifunctional nature of this compound, with its proximate amino and hydroxyl groups, makes it an excellent substrate for cyclization and heterocyclic annulation reactions. These reactions involve reacting the quinoline with bifunctional reagents to construct new fused heterocyclic rings.

For example, reacting amino-hydroxy quinolines or related derivatives with reagents like ethyl acetoacetate (B1235776) can lead to the formation of fused pyrimidinone rings. tandfonline.com Similarly, reactions with other carbonyl compounds or their equivalents can be used to build a variety of fused five- or six-membered heterocyclic systems, expanding the structural diversity and potential applications of the quinoline core. The use of ultrasound irradiation has been shown to be an efficient method for promoting such cyclization reactions in some quinoline systems. tandfonline.comresearchgate.net The synthesis of quinoline-triazole hybrids through nucleophilic substitution and subsequent cyclization demonstrates another pathway for heterocyclic annulation. nih.gov

Synthesis of Pyrido[2,3-d]pyrimidines

Cross-Coupling and Coupling Reactions

The chloro and amino functionalities on the this compound ring are prime sites for modification via coupling reactions, enabling the introduction of a vast range of substituents and molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The 7-chloro position of the quinoline ring is susceptible to such transformations. The amination of dichloroquinolines using adamantane-containing amines has been studied, demonstrating that the chloro group can be selectively substituted. researchgate.net For instance, the reaction of 4,7-dichloroquinoline (B193633) with amines in the presence of a palladium catalyst selectively yields mono-aminated products. researchgate.net This suggests that the C7-Cl bond in this compound can be targeted for C-N bond formation via Buchwald-Hartwig amination. researchgate.netacs.org

Furthermore, palladium catalysts facilitate Suzuki couplings of halogenated nucleosides with aryl- and alkenylboronic acids, indicating that the 7-chloro position could similarly be used to form new C-C bonds. mdpi.com The development of palladium-catalyzed oxidative cross-coupling also allows for the direct C-H arylation of α-aminocarbonyl compounds, presenting a potential, albeit more complex, route for modifying the quinoline scaffold. rsc.org

Table 3: Examples of Palladium-Catalyzed Reactions on Chloroquinolines

Substrate Coupling Partner Catalyst System Reaction Type Reference
4,7-Dichloroquinoline Adamantane-containing amines Pd₂(dba)₃, Xantphos, NaOtBu Buchwald-Hartwig Amination researchgate.net
Dichloroquinolines Primary alkylamines Palladium precatalyst with biaryl phosphine (B1218219) ligands N-Arylation acs.org

The chlorine atom at the C7 position of the quinoline nucleus is susceptible to nucleophilic aromatic substitution (SNAE). tandfonline.com This reactivity allows for the introduction of various functional groups by displacing the chloride ion. Studies on 4,7-dichloroquinoline show that reactions with nucleophiles like o-phenylenediamine (B120857) or thiosemicarbazide (B42300) proceed readily, often accelerated by ultrasound irradiation, to yield the corresponding substituted aminoquinolines. tandfonline.comsemanticscholar.org The regioselectivity of these reactions often favors substitution at the C4 position in 4,7-dichloroquinoline due to electronic factors; however, the C7 position is also reactive. tandfonline.com In this compound, the C7 position is the primary site for such substitutions, enabling the introduction of amines, thiols, and other nucleophiles.

The primary amino group at the C5 position readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction is a fundamental transformation in organic chemistry, typically proceeding under mild conditions, sometimes with acid or base catalysis. researchgate.netrroij.com The reaction of amino-heterocycles, such as 2-amino-4-hydroxy-6-methyl pyrimidine, with various aromatic aldehydes has been shown to produce a range of Schiff base derivatives in good yields. impactfactor.org Similarly, reacting this compound with different aldehydes or ketones would provide a straightforward method to generate a library of imine derivatives, which can serve as versatile intermediates for further synthetic elaborations or as final target compounds. semanticscholar.orgimpactfactor.org

Table 4: General Conditions for Schiff Base Formation

Amine Reactant Carbonyl Reactant Conditions Product Reference
Primary Amine Aldehyde or Ketone Acid/base catalysis, heat Imine (-CH=N-) researchgate.netrroij.com
2-amino-4-hydroxy-6-methyl pyrimidine Substituted benzaldehydes Acidic medium Pyrimidine-based Schiff bases impactfactor.org

Nucleophilic Substitution Reactions

Green Chemistry and Sustainable Synthesis Protocols

The development of sustainable synthetic protocols for quinoline derivatives, including structures related to this compound, is driven by the need to minimize environmental impact. Green chemistry strategies are not only ecologically beneficial but also often lead to improved reaction efficiencies, higher yields, and simplified purification processes. rsc.org These modern approaches stand in contrast to classical synthesis methods which can require harsh conditions and environmentally harmful reagents. rsc.org

Ultrasound-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. researchgate.net The application of ultrasonic waves in the synthesis of quinoline derivatives has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. researchgate.netsemanticscholar.org This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones.

Research on the synthesis of various 7-chloroquinoline (B30040) derivatives demonstrates the efficacy of this method. For instance, nucleophilic substitution reactions on 4,7-dichloroquinoline to produce precursors for more complex molecules have been successfully carried out in an ultrasonic bath. researchgate.netsemanticscholar.orgtandfonline.com These reactions, often conducted in ethanol (B145695) at temperatures around 90°C, can be completed in as little as 30 to 40 minutes, achieving excellent yields ranging from 78% to 89%. researchgate.nettandfonline.com Similarly, the synthesis of piperidinyl-quinoline acylhydrazones saw reaction times slashed to just 4-6 minutes under ultrasonic irradiation, compared to several hours with conventional refluxing. mdpi.com

The benefits of ultrasound assistance are clearly illustrated when comparing it with traditional thermal methods. The significant reduction in reaction time and energy consumption, coupled with high product yields, positions ultrasound-assisted synthesis as a cornerstone of green chemistry for preparing quinoline-based compounds. semanticscholar.orgnih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Quinoline Derivatives

Product Type Method Reaction Time Temperature Yield Reference
1-(7-chloroquinolin-4-yl) derivatives Ultrasound 30 min Ambient Good tandfonline.com
3-[(7-chloroquinolin-4-yl)amino]-pyrimidinone Ultrasound 40 min 90°C Excellent researchgate.net
Piperidinyl-quinoline acylhydrazones Ultrasound 4-6 min Room Temp Excellent mdpi.com

Metal-Free and Catalyst-Free Methodologies

A major focus of green chemistry is the replacement of toxic and expensive heavy metal catalysts with more benign alternatives or, ideally, their complete elimination. rsc.org The synthesis of quinolines has traditionally relied on various acid or metal catalysts, but recent advancements have established highly efficient metal-free and even entirely catalyst-free protocols. rsc.orgrsc.org

Catalyst-free approaches often involve thermally induced cyclization reactions. The Friedländer annulation, a classic method for quinoline synthesis, can be performed effectively by simply heating a mixture of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, completely avoiding the need for a catalyst. rsc.org

A leading example of a green, catalyst-free method is the Friedländer reaction conducted in water. organic-chemistry.org Researchers have demonstrated that the reaction between 2-aminobenzaldehyde (B1207257) and various ketones or malononitrile (B47326) proceeds efficiently at 70°C in water, without any added catalyst, surfactant, or co-solvent. organic-chemistry.org This method provides excellent yields, often exceeding 90%, and simplifies the work-up procedure, as the product often precipitates directly from the aqueous reaction medium. organic-chemistry.org The success of water as a medium is attributed to its high polarity, which can stabilize the transition states and facilitate the reaction. organic-chemistry.org This approach not only eliminates the need for a catalyst but also replaces volatile organic solvents with the safest possible solvent, water. organic-chemistry.org

Table 2: Examples of Catalyst-Free Friedländer Synthesis of Quinolines in Water

Ketone/Methylene Compound Reaction Time Yield Reference
Cyclohexanone 3 h 97% organic-chemistry.org
Acetophenone 10 h 91% organic-chemistry.org
Malononitrile 3 h 95% organic-chemistry.org

Aqueous and Ionic Liquid-Based Reaction Environments

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Shifting from volatile organic compounds (VOCs) to greener alternatives like water and ionic liquids (ILs) is a key strategy in sustainable synthesis. rsc.orgscielo.org.mx

As discussed previously, water is an ideal green solvent for certain quinoline syntheses, such as the catalyst-free Friedländer reaction. organic-chemistry.org Its use eliminates the toxicity, flammability, and environmental hazards associated with many organic solvents. Furthermore, ultrasound-assisted sulfonylation of haloquinolines has also been successfully performed in water, showcasing its versatility. rsc.org

Ionic liquids (ILs) represent another class of green solvents that have gained significant attention. scielo.org.mx These are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and recyclability. scielo.org.mxuniroma1.it In the context of quinoline synthesis, ILs can function as both the solvent and the catalyst, simplifying the reaction setup. rsc.org For instance, the ionic liquid 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) has been employed as a recyclable and eco-friendly medium for the specific monobromination of 8-hydroxyquinoline (B1678124). In this process, the IL acts as both the solvent and the brominating agent, leading to a 90% yield of 5-bromo-8-hydroxyquinoline at 80°C within 4 hours. The ability to recycle the ionic liquid after the reaction further enhances the sustainability of the process. Amino acid-based ionic liquids (AAILs) are also emerging as a particularly biocompatible and low-cost option. uniroma1.it

Table 3: Ionic Liquid-Mediated Bromination of 8-Hydroxyquinoline

Ionic Liquid Function Temperature Time Yield Reference

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 7 Chloroquinolin 8 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy for 5-Amino-7-chloroquinolin-8-ol provides characteristic signals that confirm the arrangement of substituents on the quinoline (B57606) core. The spectrum reveals distinct resonances for the aromatic protons on the quinoline ring system, as well as signals for the protons of the amino (-NH₂) and hydroxyl (-OH) groups.

In a typical ¹H NMR spectrum, the protons on the heterocyclic ring appear at distinct chemical shifts due to the influence of the nitrogen atom and the substituents. A broad singlet corresponding to the two protons of the amino group is characteristically observed. The proton on the pyridine (B92270) segment of the quinoline ring also gives a recognizable signal. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The aromatic protons on the benzene (B151609) ring portion exhibit splitting patterns (doublets, triplets) consistent with their coupling to adjacent protons.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Note: Data is compiled from reported values and may vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
H-2 (Pyridine-H)~8.22Doublet
H-3(Not explicitly reported)Doublet of doublets
H-4(Not explicitly reported)Doublet
H-6(Not explicitly reported)Singlet
-NH₂~5.38Broad Singlet
-OH(Not explicitly reported)Broad Singlet

Source:

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum of this compound is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring.

Carbons bonded to heteroatoms (C5-Cl, C7-N, C8-O) are significantly shifted downfield.

The quaternary carbons (C4a, C5, C7, C8, C8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The carbons of the pyridine ring (C2, C3, C4) and the benzene ring (C5, C6, C7, C8) resonate in the typical aromatic region, with their precise shifts determined by the substituent effects.

While specific peak-by-peak assignments are not widely published, the characterization of this compound and its derivatives frequently involves the use of ¹³C NMR to confirm the carbon skeleton. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentExpected Chemical Shift (δ) in ppm
C2, C4140 - 150
C3120 - 125
C5, C7, C8125 - 155
C6110 - 120
C4a, C8a (Bridgehead)135 - 145

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between H-2 and H-3, and between H-3 and H-4, confirming their connectivity within the pyridine ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. For example, the signal for the H-6 proton would show a correlation to the C-6 carbon signal. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu HMBC is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. Key correlations would include:

The amino protons (-NH₂) showing a correlation to C-7, C-6, and C-8.

The H-6 proton showing correlations to the quaternary carbons C-4a, C-5, C-7, and C-8a.

The H-2 proton correlating to C-3, C-4, and the bridgehead carbon C-8a.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. rsc.org The high-frequency region of the spectrum is dominated by stretching vibrations of the O-H and N-H groups. The fingerprint region (below 1600 cm⁻¹) contains a wealth of information about the quinoline ring system and the carbon-halogen bond. In related quinoline derivatives, bands in the 3400-3300 cm⁻¹ region are attributed to -OH and -NH₂ stretching. mdpi.com

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
N-H StretchingPrimary Amine (-NH₂)3450 - 3300 (typically two bands)
O-H StretchingPhenol (B47542) (-OH)3500 - 3200 (broad)
C-H StretchingAromatic Ring3100 - 3000
C=C and C=N StretchingAromatic Ring1650 - 1450
N-H BendingPrimary Amine (-NH₂)1640 - 1560
C-O StretchingPhenol1260 - 1180
C-Cl StretchingAryl Halide1100 - 1000

Source: rsc.orgmdpi.comsemanticscholar.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations, such as the breathing modes of the aromatic quinoline ring.

For quinoline derivatives, Raman spectra provide valuable structural information. Studies on similar molecules like quinolin-8-ol and its halogenated analogs show characteristic bands for ring vibrations and substituent-related modes. researchgate.netresearchgate.net For instance, a band around 1580 cm⁻¹ in quinolin-8-ol has been assigned to a mode involving O-H bending. researchgate.net The C-Cl stretching vibration would also be Raman active. The analysis is often supported by Density Functional Theory (DFT) calculations to achieve an unambiguous assignment of the observed vibrational bands. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound through its mass-to-charge ratio (m/z). The molecular formula of this compound is C₉H₇ClN₂O, corresponding to a monoisotopic mass of approximately 194.02 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.03.

While detailed fragmentation data for this compound is not widely published, analysis of structurally similar compounds, such as 7-bromo-5-chloroquinolin-8-ol (B1266416) (a halogenated analog), provides insight into expected fragmentation pathways. In tandem mass spectrometry (LC-MS/MS) studies of this analog, a precursor ion of [M+H]⁺ at m/z 257.9 was observed to fragment into a major product ion at m/z 151.0. This fragmentation pattern suggests the loss of the bromine atom and other structural components, a process informative for identifying the core quinoline structure in related compounds.

Derivatives such as (E)-7-Amino-5-chloro-2-styrylquinolin-8-ol have also been characterized, showing an [M+H]⁺ ion at m/z 296.9, consistent with its larger molecular structure.

Table 1: Mass Spectrometry Data for this compound and a Related Analog
CompoundFormulaMonoisotopic Mass (Da)TechniqueObserved Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)
This compoundC₉H₇ClN₂O194.02Theoretical195.03Not Reported
7-Bromo-5-chloroquinolin-8-olC₉H₅BrClNO256.92LC-MS/MS257.9151.0

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dictated by its aromatic quinoline core and the influence of its substituents: the chloro group (Cl), the amino group (-NH₂), and the hydroxyl group (-OH). The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, typically high in intensity, arise from the promotion of electrons in the conjugated π-system of the quinoline rings. The n→π* transitions, which are generally weaker, involve the promotion of non-bonding electrons from the nitrogen and oxygen heteroatoms to anti-bonding π* orbitals. The positions of these absorption maxima (λ_max) are sensitive to the solvent environment. Studies on related quinoline derivatives, such as 5,7-dibromo-8-hydroxy quinoline, have shown distinct absorption bands in the 200–400 nm range, with shifts observed in solvents of varying polarity like ethanol (B145695), methanol, and water. For instance, in ethanol, bands were observed around 330 nm, 240 nm, and 200 nm. Densitometric analysis of the related 5-chloroquinolin-8-ol has utilized a detection wavelength of 247 nm, falling within the expected absorption range for this class of compounds.

Table 2: Representative UV-Vis Absorption Maxima (λ_max) for Related Quinoline Derivatives
CompoundSolventλ_max (nm)Attributed Transition Type
5,7-Dibromo-8-hydroxy quinolineEthanol330, 240, 200π→π* and n→π
Methanol310, 242, 206
Water318, 236, 200
Derivatives of 7-chloro-4-aminoquinolineChloroform~260, ~365, ~420π→π

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides unambiguous structural data, including bond lengths, bond angles, and crystal packing information. While a crystal structure for this compound itself is not publicly available, detailed analysis of its derivatives illustrates the power of this technique. For example, the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol has been resolved.

The analysis revealed a triclinic crystal system with a P-1 space group. The unit cell parameters define the repeating unit of the crystal lattice. In the solid state, molecules often engage in intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. In this derivative, the molecules form inversion dimers linked by C—H⋯O hydrogen bonds, which are further connected into ribbons. Such detailed information is crucial for understanding polymorphism and structure-property relationships.

Table 3: Single-Crystal X-ray Diffraction Data for a Derivative, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol
ParameterValue
Chemical FormulaC₂₂H₁₉ClN₄O
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3170 (5)
b (Å)11.5993 (7)
c (Å)11.6135 (6)
α (°)116.8473 (13)
β (°)105.2809 (13)
γ (°)92.0110 (17)
Volume (ų)948.68 (10)
Z (molecules/unit cell)2

Powder X-ray Diffraction (XRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It serves as a fingerprint for a specific crystalline phase, allowing for phase identification, purity assessment, and the study of polymorphism. Each crystalline solid produces a unique diffraction pattern characterized by the position (in degrees 2θ) and intensity of the diffraction peaks. While a specific PXRD pattern for this compound is not available, the technique is essential for characterizing newly synthesized batches of the compound. It confirms the material is crystalline rather than amorphous and ensures phase consistency between different samples. In studies of related quinoline complexes, PXRD has been used to confirm the crystalline nature of the materials and to compare experimentally measured patterns with those calculated from single-crystal data to verify bulk sample purity.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The theoretical composition of this compound (C₉H₇ClN₂O) is calculated from its molecular formula and atomic weights. Experimental values obtained from combustion analysis must match these theoretical percentages within an acceptable margin of error (typically ±0.4%) to confirm the purity and identity of the compound.

Table 4: Elemental Composition of this compound (C₉H₇ClN₂O)
ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)55.54Not Reported
Hydrogen (H)3.62Not Reported
Nitrogen (N)14.40Not Reported
Chlorine (Cl)18.22Not Reported
Oxygen (O)8.22Not Reported

Chiroptical Spectroscopy (e.g., Circular Dichroism for Chiral Derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, which is non-zero only for molecules that lack a center of inversion or a mirror plane. While this compound itself is achiral, chiral derivatives can be synthesized, for instance, by introducing a chiral center in a substituent.

For such chiral derivatives, CD spectroscopy would be indispensable for determining their absolute configuration and studying their conformational preferences in solution. The CD spectrum of a chiral quinoline derivative would exhibit positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the three-dimensional structure of the molecule. By comparing experimental CD spectra with those calculated using quantum-chemical methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration of stereocenters can be unambiguously assigned. This approach has been successfully applied to various chiral quinoline derivatives to elucidate their stereochemistry.

Dynamic Light Scattering (DLS) for Aggregate and Nanoparticle Formation

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size distribution of small particles and molecules in a solution. While direct experimental DLS data for this compound is not extensively available in public literature, the principles of the technique and its application to analogous quinoline systems provide a framework for understanding its potential aggregation and nanoparticle formation behavior.

DLS analysis is predicated on the temporal fluctuations of scattered light, which arise from the Brownian motion of particles in suspension. Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, whereas larger particles or aggregates move more slowly, resulting in slower fluctuations. By analyzing these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then employed to calculate the hydrodynamic diameter (Dₕ) of the particles.

In the context of this compound, DLS would be an invaluable tool to investigate its propensity to form aggregates or self-assemble into nanoparticles under various conditions, such as changes in pH, concentration, or solvent polarity. The planar structure of the quinoline core, coupled with the presence of amino and hydroxyl groups, suggests the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which could drive aggregation. mdpi.com

Detailed Research Findings:

Although specific studies on this compound are sparse, research on related quinoline derivatives demonstrates the utility of DLS in characterizing aggregation phenomena. For instance, studies on other quinoline derivatives have utilized DLS to investigate aggregation-induced emission (AIE) characteristics, where the formation of molecular aggregates leads to enhanced fluorescence. researchgate.netrsc.org In such studies, DLS confirms the presence and size of aggregates in solvent systems where the compounds exhibit restricted intramolecular rotation.

Furthermore, DLS is instrumental in the characterization of nanoparticles formulated with quinoline-based compounds for various applications, including drug delivery. researchgate.netuu.nl For example, when quinoline derivatives are encapsulated within liposomes or polymeric nanoparticles, DLS is used to determine the size, size distribution (Polydispersity Index, PDI), and stability of the resulting nanocarriers. mdpi.comuu.nl A low PDI value (typically < 0.3) indicates a monodisperse and homogenous population of nanoparticles, which is often a critical quality attribute.

A hypothetical DLS study on this compound could explore its aggregation behavior in an aqueous buffer at varying concentrations. The expected results, if this compound were to aggregate, would show an increase in the average hydrodynamic diameter (Z-average) and potentially the PDI as the concentration increases, indicating the formation of larger species from smaller monomeric or oligomeric units.

Hypothetical DLS Data for this compound Aggregation

To illustrate the type of data obtained from a DLS experiment, the following table presents hypothetical results for this compound in a phosphate-buffered saline (PBS) solution at pH 7.4. This data is for illustrative purposes only and is not derived from actual experimental measurements.

Concentration (µM)Z-Average (d.nm)Polydispersity Index (PDI)Derived Count Rate (kcps)Interpretation
15.20.45150Primarily monomeric or small oligomeric species present.
1088.60.38450Onset of aggregation, formation of small aggregates.
50210.40.251200Formation of distinct nanoparticles/aggregates.
100215.70.221250Stable nanoparticles/aggregates with a relatively uniform size distribution.

In this hypothetical scenario, at a low concentration (1 µM), the compound exists primarily as small molecules. As the concentration increases, the Z-average size grows significantly, suggesting the formation of aggregates or nanoparticles. The PDI values decrease at higher concentrations, which could indicate the formation of more stable and uniform structures. The increase in the derived count rate (a measure of scattered light intensity) further supports the presence of larger scattering entities. Such a study would provide critical insights into the supramolecular chemistry of this compound.

Theoretical and Computational Chemistry of 5 Amino 7 Chloroquinolin 8 Ol Systems

Density Functional Theory (DFT) Investigations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For quinoline (B57606) derivatives, including 5-Amino-7-chloroquinolin-8-ol, DFT methods are employed to predict a wide range of properties. ajchem-a.comajchem-a.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. researchgate.net For this compound, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Conformational analysis, a broader exploration of different spatial arrangements (conformers), is crucial for understanding the molecule's flexibility and the relative stability of its various shapes. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in identifying the most stable conformer. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.orgnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. rsc.orgmdpi.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org For quinoline derivatives, FMO analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack. bhu.ac.in

Global Reactivity Descriptors Derived from FMO Analysis
ParameterFormulaDescription
Ionization Potential (I)-EHOMOThe energy required to remove an electron from the molecule. rsc.org
Electron Affinity (A)-ELUMOThe energy released when an electron is added to the molecule. rsc.org
Chemical Hardness (η)(I - A) / 2A measure of the molecule's resistance to changes in its electron distribution. ajchem-a.commdpi.com
Chemical Softness (S)1 / ηThe reciprocal of hardness, indicating a higher propensity for chemical reactions. rsc.org
Electronegativity (χ)(I + A) / 2The power of an atom in a molecule to attract electrons to itself. ajchem-a.com
Electrophilicity Index (ω)μ2 / (2η) where μ = -χA measure of the energy stabilization when the system acquires an additional electronic charge from the environment. ajchem-a.comajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. wolfram.com Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. mdpi.com Blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms. mdpi.comyoutube.com Green areas signify neutral potential. mdpi.com For this compound, the MEP map would highlight the nucleophilic character of the amino and hydroxyl groups and the electrophilic nature of other parts of the molecule. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding the three-dimensional structure and intermolecular interactions of molecules. wikipedia.orgspectroscopyonline.com NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps to identify and characterize these weak interactions. eurjchem.com These interactions play a significant role in the binding of molecules to biological targets, such as proteins. wikipedia.orgresearchgate.net For this compound, NCI analysis can elucidate how it might interact with its environment, including solvent molecules or biological receptors. eurjchem.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the localization of electrons in a molecule. kanchiuniv.ac.injussieu.fr ELF maps regions of high electron localization, which are indicative of atomic shells, covalent bonds, and lone pairs. labinsights.nl The values of ELF range from 0 to 1, where higher values correspond to greater electron localization. kanchiuniv.ac.in LOL provides a complementary view of electron localization. eurjchem.com These analyses are useful for describing the nature of chemical bonds and understanding the electronic structure in detail. eurjchem.comlabinsights.nl For this compound, ELF and LOL can offer a visual representation of its bonding patterns and the distribution of its valence electrons. kanchiuniv.ac.in

Vibrational Frequency Calculations and Spectral Correlation

Theoretical vibrational analysis, primarily using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is a cornerstone for understanding the molecular structure of this compound. researchgate.netresearchgate.net These calculations predict the fundamental vibrational frequencies of the molecule in its optimized ground state geometry. researchgate.net The resulting theoretical vibrational spectra are then correlated with experimental data obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the observed vibrational bands to specific functional group motions within the molecule.

For quinoline derivatives, key vibrational modes include the stretching of the O-H and N-H bonds, C-Cl stretching, and various ring stretching and deformation modes. The correlation between theoretical and experimental frequencies is often improved by applying a scaling factor to the calculated values to account for anharmonicity and the limitations of the theoretical model. researchgate.net Studies on analogous compounds, such as 5-chloroquinolin-8-ol and other substituted quinolines, have demonstrated excellent agreement between scaled theoretical wavenumbers and experimental observations, validating the accuracy of the computed molecular geometry and vibrational properties. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the stability of the molecule arising from hyperconjugative interactions, such as the crucial O-H···Cl hydrogen-bonding interaction. researchgate.net

Table 1: Representative Vibrational Frequencies for Substituted Quinoline Systems This table is illustrative, based on data for analogous quinoline compounds. Specific frequencies for this compound would require dedicated computational analysis.

Vibrational Assignment Typical Calculated Frequency (cm⁻¹)
O-H Stretch ~3500
N-H Asymmetric Stretch ~3450
N-H Symmetric Stretch ~3350
C-H (Aromatic) Stretch 3000 - 3100
C=N, C=C Ring Stretch 1500 - 1650
N-H Scissoring ~1620
C-O Stretch ~1250
C-N Stretch ~1300

Theoretical Studies on Electronic and Photophysical Properties

The electronic and photophysical characteristics of this compound are extensively investigated using DFT and Time-Dependent DFT (TD-DFT). researchgate.net These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical determinants of the molecule's electronic properties and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

The distribution of HOMO and LUMO orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively. For many quinoline derivatives, the HOMO is often localized over the electron-rich phenol (B47542) and amine-substituted ring, while the LUMO is distributed across the electron-deficient pyridine (B92270) ring system. mdpi.com TD-DFT calculations are employed to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals. researchgate.net These theoretical predictions provide a fundamental understanding of the molecule's behavior upon light absorption and can be correlated with experimental UV-Vis spectral data. researchgate.net

Table 2: Calculated Electronic Properties for a Related Quinolinedione Derivative Data adapted from studies on 6,7-dichloro-5,8-quinolinedione derivatives. mdpi.com

Parameter Value
E(HOMO) -6.652 eV
E(LUMO) -3.346 eV

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound and its analogs, docking studies have been instrumental in profiling their interactions with various biological targets, including enzymes and other proteins. mdpi.comnih.gov These simulations reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govdntb.gov.ua

For example, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the quinoline nitrogen and the 8-hydroxyl group are key pharmacophoric features, frequently forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov The chlorine atom at position 7 and the amino group at position 5 can also participate in crucial interactions, including halogen bonding and additional hydrogen bonds, which can enhance binding affinity and selectivity. Docking simulations have been performed on related compounds against targets like HIV-1 integrase, bovine serum albumin (BSA), and DT-diaphorase (NQO1), successfully identifying the key interacting residues. mdpi.comnih.govdntb.gov.ua

Binding Mode and Affinity Predictions

Beyond identifying interaction types, molecular docking predicts the specific binding mode and estimates the binding affinity, often expressed as a scoring function or free energy of binding (ΔG) in kcal/mol. mdpi.com A lower ΔG value indicates a more favorable and stable interaction. mdpi.com For 8-hydroxyquinoline analogs targeting the HIV-1 integrase-LEDGF/p75 interface, docking suggested a consistent binding pattern where the quinoline nitrogen forms a hydrogen bond with the backbone of residue Glu 170. nih.gov

In another study, the binding of cloxyquin (5-chloro-8-hydroxyquinoline) to bovine serum albumin was predicted to occur preferentially in fatty acid binding site 5 (FA5), with a moderate binding constant. dntb.gov.ua Similarly, docking of quinolinedione derivatives into the NQO1 enzyme active site yielded binding energy scores ranging from -8.0 to -8.3 kcal/mol, suggesting strong binding affinity. mdpi.com These predictions are crucial for structure-based drug design, allowing for the rational modification of the lead compound to improve its binding affinity and efficacy. unar.ac.id

Table 3: Predicted Binding Affinities for Related Quinoline Derivatives Against Various Protein Targets

Compound/Derivative Protein Target Predicted Binding Affinity (ΔG, kcal/mol)
6,7-dichloro-2-hydroxy-5,8-quinolinedione NQO1 -8.3
Streptonigrin (Reference) NQO1 -8.2
Triazolyl-quinoline Derivative 7 Acetylcholinesterase -7.1

Investigation of Enzyme Active Site Interactions

Detailed investigation of the interactions within an enzyme's active site is a primary application of molecular docking. These studies provide atomic-level insights into how a compound like this compound might exert a biological effect, for instance, by acting as an enzyme inhibitor.

Key findings from studies on analogous compounds include:

HIV-1 Integrase: 8-Hydroxyquinoline derivatives form critical hydrogen bonds with residues His 171 and Glu 170 in the active site. nih.gov

NQO1 Enzyme: A hydroxyl group on the quinoline scaffold was found to form an additional hydrogen bond with a tyrosine residue, highlighting the importance of specific substituents for enhancing interaction. mdpi.com

Acetylcholinesterase (AChE): Docking of a triazolyl-quinoline derivative showed potential interactions with the catalytic active site (CAS), including with residues Phe312, Phe315, and Trp107, suggesting a competitive inhibition mechanism. usta.edu.co

For this compound, the 8-hydroxyl and 5-amino groups are predicted to be primary hydrogen bond donors, while the quinoline nitrogen acts as an acceptor. The chlorine atom at position 7 can form halogen bonds, and the aromatic rings provide a scaffold for hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in an enzyme's active site. mdpi.comnih.govdntb.gov.uausta.edu.co

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a suite of descriptors that quantify the reactivity and electronic nature of a molecule. ajchem-a.com These parameters are derived from the principles of DFT and are used to correlate a molecule's electronic structure with its behavior. mdpi.comscispace.com

Key descriptors include:

E(HOMO) and E(LUMO): The energies of the frontier orbitals. E(HOMO) relates to the capacity to donate an electron, while E(LUMO) indicates the ability to accept an electron. ajchem-a.com

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which is a measure of chemical reactivity and stability. mdpi.comajchem-a.com

Ionization Potential (I): The energy required to remove an electron (I ≈ -E(HOMO)).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E(LUMO)).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I+A)/2). ajchem-a.com

Chemical Hardness (η): A measure of resistance to charge transfer (η ≈ (I-A)/2). ajchem-a.com

Electrophilicity Index (ω): A global index of electrophilic character (ω = μ²/2η, where μ is the chemical potential, μ ≈ -(I+A)/2). ajchem-a.com

Molecular Electrostatic Potential (MEP): A map of charge distribution that identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Table 4: Quantum Chemical Descriptors for Chloroquine (B1663885) Derivatives Data adapted from a DFT study on chloroquine derivatives using the B3LYP/6-311G method. ajchem-a.com

Descriptor N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine (M1) N4-(7-Chloroquinolin-8-ol-4-yl)-N1,N1-diethylpentane-1,4-diamine (M2)
E(HOMO) (eV) -8.54 -8.24
E(LUMO) (eV) -0.17 -0.19
Energy Gap (ΔE) (eV) 8.37 8.05
Ionization Potential (I) (eV) 8.54 8.24
Electron Affinity (A) (eV) 0.17 0.19
Electronegativity (χ) 4.35 4.21
Chemical Hardness (η) 4.19 4.02

| Electrophilicity Index (ω) | 2.26 | 2.21 |


Chemical Hardness and Softness

In the realm of conceptual DFT, chemical hardness (η) and its inverse, softness (σ), are fundamental descriptors of a molecule's stability and reactivity. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution or charge transfer. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity. ajchem-a.comrsc.org Conversely, a "soft" molecule has a small HOMO-LUMO gap, signifying higher reactivity and lower kinetic stability. rsc.org

The values for hardness and softness are derived from the energies of the HOMO and LUMO. The equations are as follows:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (σ): 1 / η

Computational studies on related quinoline derivatives demonstrate the application of these principles. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to determine the HOMO and LUMO energies, from which hardness and softness are calculated. researchgate.netrsc.org While specific values for this compound require a dedicated computational study, the methodology remains consistent. The introduction of different substituents on the quinoline scaffold has been shown to modulate the HOMO-LUMO gap and, consequently, the hardness and softness of the resulting derivatives. mdpi.com

Table 1: Conceptual DFT Reactivity Descriptors

ParameterFormulaDescription
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron configuration.
Chemical Softness (σ) 1 / ηReciprocal of hardness, indicates higher reactivity.

Electronegativity and Electrophilicity Index

Electronegativity (χ) and the electrophilicity index (ω) are crucial descriptors that quantify the electrophilic nature of a molecule. Electronegativity, in the context of DFT, is defined as the negative of the chemical potential and is calculated from the energies of the HOMO and LUMO. It represents the ability of a molecule to attract electrons. ajchem-a.com

The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. rsc.org A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile, making it a good acceptor for a nucleophilic attack. nih.gov

The formulas for these descriptors are:

Electronegativity (χ): -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): μ2 / 2η = χ2 / 2η (where μ is the chemical potential)

Theoretical investigations of chloroquine derivatives have utilized these calculations to predict their reactivity. ajchem-a.comchemscene.comajchem-a.com These studies establish a correlation between the electronic structures and the quantum parameters of the molecules, which helps in understanding their interaction mechanisms. ajchem-a.com The amino and hydroxyl groups on the this compound structure are expected to significantly influence these electronic properties.

Table 2: Electronegativity and Electrophilicity Index

ParameterFormulaDescription
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) χ2 / 2ηMeasures the propensity of a species to accept electrons.

Computational Assessment of Molecular Interactions

Computational methods are invaluable for assessing the non-covalent interactions between this compound and biological targets or other molecules. Techniques such as molecular docking and the analysis of the Molecular Electrostatic Potential (MEP) surface are particularly informative.

Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor, such as an enzyme or protein. This method is used to understand the binding interactions and to correlate them with the molecule's biological activity. mdpi.com For instance, in related quinoline derivatives, molecular docking has been used to study interactions with enzymes, revealing how different substituents can lead to additional hydrogen bonds or other types of interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is another powerful tool that illustrates the charge distribution on the molecule's surface. mdpi.com It helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.net In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The analysis of MEP surfaces for quinoline derivatives has been used to pinpoint reactive sites for electrophilic and nucleophilic attacks. mdpi.com

Furthermore, advanced computational analyses like Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis can provide deeper insights into the nature and strength of intermolecular forces, such as hydrogen bonding, which are critical for the stability of molecular complexes. researchgate.net

Coordination Chemistry and Metal Complexation of 5 Amino 7 Chloroquinolin 8 Ol

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with 5-Amino-7-chloroquinolin-8-ol and its derivatives generally involves the reaction of the ligand with a suitable transition metal salt in a polar solvent. mtct.ac.in A common method includes refluxing a methanolic or ethanolic solution of the ligand with a metal salt, such as a chloride or acetate. mtct.ac.inresearchgate.net The resulting metal complexes often precipitate from the solution upon cooling or after slow evaporation of the solvent. mtct.ac.in

Research on ligands derived from 5-Amino-8-hydroxyquinoline has shown the formation of chelates with various divalent transition metals, including Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, and Zn²⁺. sphinxsai.com Elemental analysis and stoichiometric studies of these complexes frequently reveal a 1:2 metal-to-ligand ratio. sphinxsai.com

Consistent with the well-established behavior of the 8-hydroxyquinoline (B1678124) scaffold, this compound functions as a bidentate chelating agent. researchgate.netmdpi.comrsc.org Coordination with a metal ion occurs through two key sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group after its deprotonation. mdpi.comrsc.orgresearchgate.net This N,O-coordination results in the formation of a highly stable five-membered chelate ring, a characteristic feature of 8-quinolinolato complexes. researchgate.netresearchgate.net This bidentate (N,O⁻) coordination mode is a fundamental aspect of its chemistry and has been confirmed in numerous crystal structures of related copper(II) and palladium(II) complexes. mdpi.comrsc.orgresearchgate.net

The substituents on the quinoline ring play a critical role in modulating the ligand's coordination properties. The chlorine atom at the 5-position acts as an electron-withdrawing group, while the amino group at the 7-position is electron-donating. This electronic interplay influences the electron density on the N,O donor atoms, which in turn affects the stability, redox properties, and spectroscopic characteristics of the metal complexes. rsc.org

The nature and position of halogen substituents are known to have a pronounced effect on the electronic structure of the ligand, which can be observed through spectroscopic methods. acs.org Studies on related halogenated 8-hydroxyquinoline ruthenium complexes show that changes in halogen substituents at the 5- and 7-positions lead to significant downfield shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons at these positions. acs.org Furthermore, the amino group can introduce additional functionality, such as the capacity for hydrogen bonding, which can stabilize the crystal lattice of the metal complexes through intermolecular interactions. rsc.org

Bidentate Chelation Modes (N,O-Coordination)

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from substituted 8-hydroxyquinolines reveals diverse coordination geometries, which are primarily dependent on the identity of the central metal ion, its oxidation state, and the metal-to-ligand stoichiometry.

The coordination environment around the metal center in complexes with this compound derivatives can vary significantly. For complexes with a 1:2 metal-to-ligand ratio, several geometries are commonly observed:

Octahedral: This geometry has been proposed for complexes with Co²⁺, Ni²⁺, and Mn²⁺. sphinxsai.com

Distorted Octahedral: Cu²⁺ complexes often exhibit a distorted octahedral geometry, which is typically attributed to the Jahn-Teller effect. sphinxsai.com

Tetrahedral: Tetrahedral coordination has been suggested for certain Zn²⁺ complexes. sphinxsai.com

Square Planar: This geometry is also frequently encountered, particularly in complexes of Cu²⁺ and Pd²⁺. mdpi.comrsc.orgresearchgate.net For example, the crystal structure of a copper complex with a related 5-chloro-7-(aminomethyl)quinolin-8-ol derivative shows a square planar geometry around the copper center. rsc.org

Table 1: Coordination Geometries in Transition Metal Complexes of Related 8-Hydroxyquinoline Ligands
Metal IonLigand SystemM:L RatioObserved/Proposed GeometryReference
Co(II), Ni(II), Mn(II)Derivative of 5-Amino-8-HQ1:2Octahedral sphinxsai.com
Cu(II)Derivative of 5-Amino-8-HQ1:2Distorted Octahedral sphinxsai.com
Zn(II)Derivative of 5-Amino-8-HQ1:2Tetrahedral sphinxsai.com
Cu(II)5-chloro-7-((2-fluorobenzyl)amino)methyl)quinolin-8-ol1:2Square Planar rsc.org
Cu(II)5-chloro-7-nitro-8-hydroxyquinoline1:2Square Planar mdpi.com
Pd(II)5-chloro-7-iodoquinolin-8-olate1:1 (with 2 Cl⁻)Square Planar researchgate.net

The crystal structures of metal complexes involving substituted 8-hydroxyquinolines are often stabilized by a network of intermolecular forces. rsc.org Hydrogen bonding plays a particularly crucial role in the formation of their supramolecular architectures. mdpi.comrsc.orgresearchgate.net In the crystal lattice of a related copper complex, stabilization is achieved through N–H⋯Cl and multiple C–H⋯Cl hydrogen bonds, in addition to π-π interactions. rsc.org Similarly, palladium complexes with 5-chloro-7-iodo-8-hydroxyquinoline feature extensive hydrogen bonding involving non-coordinated water molecules, which interconnect the cations into chains via O—H⋯O and N—H⋯O bonds. researchgate.net

Coordination Geometry and Stereochemistry

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

Stability Studies of Metal Complexes in Solution

The stability of metal complexes in solution is a critical factor for their practical applications. For complexes of this compound and related ligands, stability is often assessed by determining their formation constants. For instance, spectroscopic methods have been employed to determine the formation constants of Co(II) and V(IV) complexes of a related quinoline derivative, yielding values of 2.05 × 10⁶ and 6.29 × 10⁵, respectively. researchgate.net These high values indicate the formation of stable complexes. researchgate.net Thermodynamic parameters derived from such studies can also reveal that the complexation reactions are spontaneous and exothermic. researchgate.net

The stability of these complexes can be influenced by the solvent system. Studies on various metal complexes with substituted 8-hydroxyquinolines have been conducted in different solvent compositions, such as dioxane-water mixtures, to understand the relationship between solvent polarity and complex stability. mcmaster.ca It has been observed that the effect of solvent composition on the stability of metal chelates is largely independent of the specific metal ion involved. mcmaster.ca

Furthermore, the stability of metal complexes in solution has been evaluated using techniques like UV-Vis spectroscopy. For example, the stability of certain copper complexes has been assessed in DMSO and DMSO/water mixtures. researchgate.net High-performance liquid chromatography (HPLC) methods have also been developed to study the stability of related compounds in biological matrices like plasma and urine, which is crucial for pharmacokinetic studies. nih.gov

Below is a table summarizing the formation constants of representative metal complexes with quinoline-based ligands.

Table 1: Formation Constants of Metal Complexes with Quinoline-Based Ligands

Metal Ion Ligand Formation Constant (K)
Co(II) This compound derivative 2.05 x 10⁶

Self-Assembly and Nanoparticle Formation in Aqueous Systems

The ability of metal complexes of this compound and its analogs to self-assemble into nanoparticles in aqueous solutions is a field of growing interest. This phenomenon is particularly relevant for applications in drug delivery and materials science.

Investigations into ruthenacarborane complexes conjugated with quinoline derivatives have demonstrated their spontaneous self-assembly in aqueous solutions, leading to the formation of nanoparticles. nih.gov Nanoparticle Tracking Analysis (NTA) has been used to characterize these self-assembled structures, revealing high concentrations of nanoparticles with a high degree of polydispersity. nih.gov

The addition of biomolecules like bovine serum albumin (BSA) can influence the self-assembly process. In the case of the aforementioned ruthenacarborane complexes, the presence of BSA led to a significant increase in particle concentration and a reduction in polydispersity, resulting in a more monomodal size distribution. nih.gov This suggests that BSA can act as a nanocarrier system, controlling the size of the nanoparticles to approximately 100 nm, which is within an optimal range for drug delivery applications. nih.gov

The functionalization of polymers with chloroquinoline moieties has also been explored for the development of polymeric nanoparticles (PNPs) for mRNA delivery. researchgate.net In these systems, the chloroquinoline component is intended to improve endosomal escape. researchgate.net These polymers can be designed to form a pre-organized scaffold that serves as a precursor for the formation of mRNA-loaded nanoparticles. researchgate.net Coating these nanoparticles with materials like PEG-polymers can enhance their stability and in vivo applicability by shielding the surface charge. researchgate.net

Table 2: Characteristics of Self-Assembled Nanoparticles

Complex/System Assembly Condition Particle Size Polydispersity
Ruthenacarborane-quinoline conjugate Aqueous solution Nanometer size High
Ruthenacarborane-quinoline conjugate with BSA Aqueous solution with Bovine Serum Albumin ~100 nm Reduced, monomodal

Investigation of Non-Linear Optical (NLO) Properties in Metal Complexes

Metal complexes, including those derived from this compound, are of significant interest for their non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and optical signal processing. researchgate.net The NLO response in these materials often arises from charge-transfer transitions within the molecule. researchgate.net

Coordination compounds offer advantages over purely organic NLO materials due to the diverse electronic structures afforded by the metal center, including its nature, oxidation state, and the choice of ligands. researchgate.net The second-order NLO response of ligands with π-delocalized systems, such as quinolines, can be significantly enhanced upon coordination to a metal center. researchgate.net

Theoretical methods, such as Density Functional Theory (DFT), are widely used to predict and understand the NLO properties of these complexes. researchgate.neteurjchem.com These calculations can provide insights into molecular geometry, electronic structure, and various parameters related to NLO characteristics. researchgate.neteurjchem.com For instance, theoretical investigations have suggested that certain synthesized compounds possess potential for future NLO applications. researchgate.net

Experimental techniques, such as the Electric Field-Induced Second Harmonic (EFISH) generation method, are employed to measure the NLO properties of these complexes in solution. mdpi.com Studies on copper(I) complexes, for example, have revealed large μβ values (a measure of the second-order NLO response), indicating their potential as highly active NLO-phores. mdpi.com

Table 3: Investigated Properties of NLO Metal Complexes

Property Method of Investigation Significance
Second-order NLO response (μβ) Electric Field-Induced Second Harmonic (EFISH) generation Quantifies the magnitude of the non-linear optical effect.
Electronic structure and charge transfer Density Functional Theory (DFT) Provides insight into the origin of NLO properties.

In Vitro Mechanistic Investigations of 5 Amino 7 Chloroquinolin 8 Ol and Its Derivatives

Enzyme Inhibition Mechanism Studies

The inhibitory effects of 5-Amino-7-chloroquinolin-8-ol and its analogs have been evaluated against several key enzymes, demonstrating their potential to interfere with essential metabolic and pathological processes.

Inhibition of Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases (MetAPs) are crucial metalloproteases that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a vital process for protein maturation and function. researchgate.nettandfonline.com The essential nature of this process in microbes makes MetAP a promising target for novel therapeutic agents. tandfonline.comnih.gov

Research has identified derivatives of 8-hydroxyquinoline (B1678124) as potent inhibitors of these enzymes. A notable analog, 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), has been discovered as a powerful and selective inhibitor of two MetAPs from Mycobacterium tuberculosis, namely MtMetAP1a and MtMetAP1c. researchgate.nettandfonline.comnih.gov This compound, a congener of clioquinol (B1669181), showed significant potency against both replicating and aged, non-growing M. tuberculosis. researchgate.nettandfonline.com

Furthermore, structure-activity relationship (SAR) studies on substituted oxines have identified other potent inhibitors. lookchem.com A high-throughput screen aimed at discovering new anti-angiogenic agents identified nitroxoline (B368727) and a carbamate (B1207046) derivative, 5-chloroquinolin-8-yl phenylcarbamate , as inhibitors of human type 2 MetAP (MetAP2). lookchem.com Subsequent studies led to the development of a sulfamate (B1201201) derivative of nitroxoline with enhanced potency that retained activity against MetAP2. lookchem.com Importantly, SAR studies of derivatives of 5-aminoquinolin-8-ol led to carbamates that act as nanomolar inhibitors of both human umbilical vein endothelial cell (HUVEC) proliferation and MetAP2. lookchem.com

Table 1: Inhibition of Methionine Aminopeptidases (MetAPs) by Quinoline (B57606) Derivatives

CompoundTarget EnzymeReported ActivityReference
7-bromo-5-chloroquinolin-8-ol (CLBQ14)MtMetAP1a, MtMetAP1cPotent and selective inhibitor researchgate.netnih.gov
NitroxolineHuman MetAP2Inhibitor lookchem.com
5-chloroquinolin-8-yl phenylcarbamateHuman MetAP2Micromolar inhibitor lookchem.com
5-aminoquinolin-8-ol carbamate derivativeHuman MetAP2Nanomolar inhibitor lookchem.com

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes. nih.gov While direct studies on this compound are limited, research into related structures provides insight.

A study investigating a new silver(I)-complex of 5-chloroquinolin-8-ol explored its in vitro inhibitory activities against α-glucosidase and α-amylase. researchgate.net Synthetic molecules derived from this series demonstrated good α-glucosidase inhibition, with some derivatives showing greater potency than the standard, acarbose. researchgate.net Kinetic studies of the most potent derivatives were conducted to confirm their mode of inhibition. researchgate.net The structure-activity relationship analysis indicated that the inhibitory power is influenced by the nature and position of substituents on the associated benzylidene ring. researchgate.net

Table 2: Alpha-Glucosidase Inhibition by 5-Chloroquinolin-8-ol Derivatives

Compound SeriesTarget EnzymeIC50 Range (µM)Standard (Acarbose) IC50 (µM)Reference
Synthetic benzylidene derivatives of 5-chloroquinolin-8-olα-glucosidase93.5 ± 0.6 to 575.6 ± 0.4752.0 ± 2.0 researchgate.net

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.net Its activity, particularly from Helicobacter pylori, is implicated in various pathologies, including peptic ulcers and gastritis, by increasing local pH. researchgate.netnih.govmdpi.com Consequently, urease inhibitors are of significant therapeutic interest. bohrium.comarchivesofmedicalscience.com

While direct kinetic data on this compound is not prominently available, related quinoline derivatives have been explored for this activity. Schiff bases, for instance, are a class of compounds known to possess urease inhibitory potential. researchgate.net Research involving the synthesis of complexes from 5-chloroquinolin-8-ol , such as 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide, provides a basis for creating derivatives like hydrazones and Mannich bases that could be evaluated for urease inhibition. researchgate.net The general principle involves the inhibitor interacting with the nickel ions in the enzyme's active site, disrupting its catalytic function. bohrium.com Docking simulations with other classes of inhibitors suggest that interactions with the active site, including potential chelation of Ni+2 atoms, are key to the inhibitory mechanism. bohrium.com

Molecular Target Interactions and Pathways

Beyond direct enzyme inhibition, this compound and its analogs interact with other crucial molecular targets and can modulate complex cellular pathways.

Interaction with Topoisomerase IIβ

Topoisomerase IIβ is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to breaks in the DNA backbone and ultimately trigger cell death, making it a target for antimicrobial and anticancer agents. researchgate.net

Molecular docking studies have been employed to investigate the binding interactions of quinoline derivatives with this enzyme. In silico analyses of novel chloroquine (B1663885) analogues against human topoisomerase IIβ (PDB ID: 4G0U) revealed minimum binding energies ranging from -6.9 to -7.3 kcal/mol. researchgate.net Similarly, other studies on different quinoline derivatives have used docking simulations with the same topoisomerase IIβ protein structure to correlate binding affinity with anticancer efficacy. researchgate.netrsc.org These computational studies help identify the reactive sites and binding modes, suggesting that hydrogen bonding and other interactions with key amino acid residues within the protein's active site are pivotal for the inhibitory action. researchgate.netrsc.org

Modulation of Autophagy Pathways

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins through a lysosome-dependent mechanism. openaccessjournals.commdpi.com While critical for cellular homeostasis, this pathway can also be exploited by cancer cells to survive stress induced by chemotherapy, making autophagy inhibitors a key area of research. openaccessjournals.comacs.org

The quinoline scaffold, particularly in chloroquine (CQ) and hydroxychloroquine (HCQ) , is well-known for its ability to inhibit autophagy. openaccessjournals.comacs.org These compounds are weak bases that accumulate in lysosomes, raising the intra-lysosomal pH. openaccessjournals.com This pH increase inhibits the activity of lysosomal acid hydrolases and blocks the fusion of autophagosomes with lysosomes. openaccessjournals.com The result is a disruption of the final degradation step in the autophagy pathway, leading to the cellular accumulation of autophagosomes and key autophagy-related proteins, such as microtubule-associated light chain 3-II (LC3-II) and p62. acs.org

Inspired by this mechanism, derivatives have been designed to enhance this effect. Studies on such analogs have shown them to be more potent than CQ or HCQ at inhibiting cell proliferation, an effect that strongly correlates with their ability to increase cellular LC3-II levels, linking autophagy blockade to their cytotoxic effects. acs.org

Disruption of Metal-Dependent Enzymatic Functions

The 8-hydroxyquinoline scaffold, characteristic of this compound, is well-recognized for its metal-chelating properties, which are fundamental to its mechanism of action against various biological targets. This chelating ability allows these compounds to interfere with the function of metalloenzymes by binding to the essential metal ions required for their catalytic activity. The antimicrobial action of halogenated 8-hydroxyquinolines is linked to this chelating activity, which can deprive microbes of essential metal nutrients or directly inhibit key enzymes. nih.govasm.org

Research has demonstrated that bihalogenated 8-hydroxyquinolines can inhibit viral RNA-dependent DNA polymerase by chelating copper and can disrupt bacterial RNA synthesis by chelating manganese (Mn²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). asm.org The biological activity may be a property of the metal-ligand complex itself and not just the free compound. asm.org

Derivatives of this structural class have shown potent inhibitory activity against specific metalloenzymes. For instance, 7-bromo-5-chloroquinolin-8-ol, a structural analog of this compound, was identified as a potent and selective inhibitor of two methionine aminopeptidases (MetAP) from M. tuberculosis, namely MtMetAP1a and MtMetAP1c. researchgate.net MetAPs are crucial metalloproteases involved in post-translational modification of proteins. researchgate.net Furthermore, studies on clioquinol, another related 8-hydroxyquinoline derivative, have shown that when combined with copper, it can inhibit the proteasomal activity in human cancer cells. researchgate.net This suggests that the chelation of metal ions by the 8-hydroxyquinoline core is a key mechanism for disrupting the function of these metal-dependent enzymes.

Table 1: Examples of Metalloenzyme Inhibition by 8-Hydroxyquinoline Derivatives

Compound/Complex Target Enzyme/Process Implicated Metal Ions Biological Context Reference
Bihalogenated 8-hydroxyquinolines RNA-dependent DNA polymerase Copper Antiviral (Respiratory Syncytial Virus) asm.org
Bihalogenated 8-hydroxyquinolines RNA synthesis Mn²⁺, Mg²⁺, Zn²⁺ Antibacterial asm.org
7-Bromo-5-chloroquinolin-8-ol Methionine aminopeptidases (MtMetAP1a, MtMetAP1c) Cobalt (Co²⁺) (typical for MetAP) Antitubercular researchgate.net

Interaction with Potassium Channels (e.g., TRESK)

The TWIK-related spinal cord K⁺ channel (TRESK, K2P18.1) is a two-pore domain potassium channel that plays a significant role in setting the resting membrane potential of neurons, thereby regulating neuronal excitability. nih.govcellphysiolbiochem.com It has emerged as a promising therapeutic target for conditions like migraine. nih.gov

In vitro studies have identified Cloxyquin (5-chloroquinolin-8-ol), a close structural analog of this compound, as a novel activator of the TRESK channel. nih.govnih.gov In a thallium flux assay using U20S cells transduced with the TRESK channel, Cloxyquin demonstrated an EC₅₀ of 3.8 μM. nih.gov This activation was confirmed using whole-cell patch electrophysiology, where Cloxyquin produced a nearly twofold increase in the outward potassium current. nih.govnih.gov

The mechanism of activation by Cloxyquin appears to be independent of the canonical Ca²⁺/calcineurin signaling pathway that typically activates TRESK. nih.gov The channel's activation by Cloxyquin is state-dependent, showing a preference for the activated state of the channel. The presence of an amino group at the 7-position, as in this compound, may alter the binding affinity for the TRESK channel compared to Cloxyquin, potentially through different hydrogen-bonding interactions.

Table 2: Activation of TRESK Channel by Cloxyquin

Compound Channel Assay Method Measured Activity Reference
Cloxyquin (5-chloroquinolin-8-ol) TRESK Thallium Flux Assay EC₅₀ = 3.8 μM nih.gov
Cloxyquin (5-chloroquinolin-8-ol) Mouse TRESK (in Xenopus oocytes) Two-electrode voltage clamp 4.4 ± 0.3-fold activation (at 100 µM) nih.gov

Protein Binding Mechanism Analysis

The binding of small molecules to serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic profile. mdpi.com BSA is often used as a model protein due to its structural similarity to HSA, low cost, and availability. mdpi.com

Spectroscopic and biophysical analyses have been conducted to elucidate the interaction between 8-hydroxyquinoline derivatives and BSA. Studies on Cloxyquin (5-chloroquinolin-8-ol) revealed that it binds to BSA through a static quenching mechanism, indicating the formation of a ground-state complex. dntb.gov.uanih.gov The binding constant (Kₐ) was determined to be in the order of 10⁴ M⁻¹, suggesting a moderate binding affinity. dntb.gov.uanih.gov Thermodynamic analysis indicated that this interaction is primarily driven by hydrophobic forces. dntb.gov.uanih.gov

In contrast, a study on 5-Amino-8-hydroxyquinoline (5A8HQ), which lacks the chloro group but possesses the key amino group, found that its binding to BSA was mainly driven by hydrogen bonding and electrostatic interactions, with a binding constant of approximately 10⁴ M⁻¹. dntb.gov.uaresearchgate.net Molecular docking simulations suggest that these derivatives bind within specific sites of the albumin; Cloxyquin preferentially binds to fatty acid binding site 5 (FA5), while 5A8HQ appears to bind in a cleft between subdomains IIA and IIIA. dntb.gov.uaresearchgate.net

Table 3: Binding Parameters of 8-Hydroxyquinoline Derivatives with Bovine Serum Albumin (BSA)

Compound Binding Constant (Kₐ) (M⁻¹) Primary Driving Forces Binding Site (Predicted) Reference
Cloxyquin (5-chloroquinolin-8-ol) ~1.69 x 10⁴ (at 298 K) Hydrophobic interactions Fatty Acid Binding Site 5 (FA5) nih.gov
5-Amino-8-hydroxyquinoline (5A8HQ) ~1.11 x 10⁴ (at 298 K) Hydrogen bonding, Electrostatic interactions Between subdomains IIA and IIIA researchgate.net

The binding of a ligand to a protein can induce conformational changes in the protein's structure. These changes can be investigated using techniques such as 3D fluorescence spectroscopy and circular dichroism (CD).

For the interaction between Cloxyquin and BSA, 3D fluorescence spectroscopy revealed that the binding event alters the microenvironment around the protein's tryptophan and tyrosine residues. nih.gov The addition of Cloxyquin led to a reduction in the intensity of the fluorescence peaks, suggesting that the binding induces microenvironmental and conformational changes in the BSA molecule. nih.gov Despite these changes, the binding of Cloxyquin was found to only slightly enlarge the monomeric size of BSA and did not cause a significant increase in protein aggregation. dntb.gov.uanih.gov

Similarly, studies on other quinoline derivatives binding to BSA and HSA have shown that while the ligand interaction causes changes in the protein's tertiary structure, the secondary structure, particularly the α-helical content, often remains largely intact, though with some decrease in intensity as observed by CD spectroscopy. rsc.org This indicates that the binding of these ligands induces subtle rather than drastic conformational rearrangements in the albumin structure.

Interaction with Serum Albumins (e.g., Bovine Serum Albumin)

Investigation of Cellular Signaling Pathways

In vitro research has shown that this compound and its derivatives can modulate various cellular signaling pathways, which underlies their potential as therapeutic agents, particularly in oncology.

Derivatives of this compound have demonstrated cytotoxic effects against human cancer cell lines, with proposed mechanisms including the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share the chloroquinoline core, were found to suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com Further investigation showed that these compounds induced apoptosis by causing the disruption of the mitochondrial membrane potential. mdpi.com

The inhibition of specific signaling cascades has also been reported. A ruthenium complex of clioquinol was found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in a proteasome-independent manner. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Additionally, other 8-hydroxyquinoline derivatives have been shown to affect the calpain-calpastatin signaling pathway in neuronal cells, suggesting a role in neuroprotection. researchgate.net Molecular docking studies have also predicted that these types of compounds could act as inhibitors of key signaling proteins, such as the tyrosine-protein kinase c-Src, by binding to their active sites. mdpi.com

Applications As Advanced Synthetic Building Blocks and Chemical Intermediates

Precursor for Complex Heterocyclic Systems

5-Amino-7-chloroquinolin-8-ol serves as a foundational precursor for the synthesis of intricate heterocyclic systems. The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, enabling the annulation of new rings onto the quinoline (B57606) core.

One notable application is in the synthesis of styrylquinoline derivatives. Through a series of reactions including nitration and subsequent reduction of the nitro group to an amino group, 5-chloro-2-styrylquinolin-8-ols can be converted to (E)-7-amino-5-chloro-2-styryl-substituted quinolin-8-ol derivatives. mdpi.com This multi-step synthesis highlights the utility of the amino group in building more complex structures. For instance, the reaction of (E)-5-chloro-7-nitro-2-styryl substituted quinolin-8-ol with sodium dithionite (B78146) yields the corresponding 7-amino derivative. mdpi.com

Furthermore, the quinoline scaffold itself is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds. The reactivity of this compound allows for its incorporation into larger, more complex heterocyclic frameworks, thereby expanding the chemical space for drug discovery and development. The synthesis of various quinoline derivatives often involves cyclization reactions, and the functional groups on this compound can direct these reactions to produce specific isomers.

The development of quinoline-based heterocyclic compounds is an active area of research, with methods like the Skraup and Friedländer reactions being traditionally employed for the synthesis of the quinoline core. rsc.org The pre-functionalized nature of this compound offers a strategic advantage, allowing for more direct and efficient synthetic routes to novel heterocyclic systems.

Ligand Design in Coordination Chemistry

The 8-hydroxyquinoline (B1678124) moiety is a classic bidentate chelating ligand, capable of forming stable complexes with a wide variety of metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. The presence of the amino and chloro substituents in this compound provides additional sites for modification, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.

This tunability is crucial in the design of coordination complexes with specific properties, such as catalytic activity, photoluminescence, or biological activity. For example, derivatives of 8-hydroxyquinoline are known to form complexes with metals like copper(II), and the nature of the substituents on the quinoline ring can influence the geometry and stability of these complexes. mdpi.com

Research has shown that 5-chloroquinolin-8-ol and its derivatives can act as effective ligands, forming stable metal complexes. researchgate.netresearchgate.net The amino group in the 5-position can be further functionalized to create more elaborate ligand architectures, potentially leading to complexes with unique coordination environments and enhanced functionalities. The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a key aspect of their biological activity, as it can disrupt microbial enzymatic processes.

The synthesis of new ligands based on the this compound scaffold allows for the exploration of novel coordination chemistry. By reacting the amino group or modifying the quinoline ring, researchers can create a library of ligands with varying donor properties, leading to the discovery of new metal complexes with interesting structural and electronic features.

Intermediate for Functional Material Development

The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the development of functional materials. This compound serves as a key intermediate in the synthesis of such materials, including organic light-emitting diodes (OLEDs) and fluorescent chemosensors.

The inherent fluorescence of many quinoline derivatives can be modulated by the introduction of different functional groups. The amino group in this compound can be a site for attaching other molecular fragments that can enhance or alter the photophysical properties of the resulting material. For instance, the development of fluorescent probes for metal ion detection often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to a ligand containing a fluorophore leads to a significant increase in fluorescence intensity.

The versatility of this compound as a building block allows for its incorporation into larger polymeric or supramolecular structures. This can lead to the creation of materials with tailored properties for applications in electronics, photonics, and sensing. The ability to systematically modify the structure of the quinoline intermediate is essential for establishing structure-property relationships and optimizing the performance of the final material.

Synthesis of Hybrid Molecules for Multidisciplinary Research

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound is an ideal platform for the synthesis of such hybrid molecules, as its functional groups provide convenient handles for conjugation with other bioactive moieties. researchgate.net

For example, the amino group can be acylated, alkylated, or used to form Schiff bases, allowing for the attachment of other heterocyclic systems, peptides, or natural products. This approach has been used to create hybrid molecules with potential applications in various fields, including medicinal chemistry and chemical biology.

The synthesis of quinoline-oxazolidinone hybrids, for instance, has been explored for their potential antitubercular properties. jst.go.jp Similarly, the conjugation of quinoline derivatives with other heterocyclic scaffolds like pyrazole (B372694) has been investigated for the development of new antimicrobial agents. jst.go.jp The modular nature of these synthetic strategies allows for the rapid generation of diverse libraries of hybrid molecules for biological screening.

The development of such hybrid molecules often requires a multidisciplinary approach, combining expertise in organic synthesis, medicinal chemistry, and pharmacology to design, synthesize, and evaluate the biological activity of the new compounds. The versatility of this compound as a synthetic intermediate makes it a valuable tool in these endeavors.

Q & A

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer: Use kinetic control in halogenation steps (e.g., Cl₂ gas at 0°C) to minimize side products. For amination, employ Buchwald-Hartwig coupling with Pd catalysts to improve regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Experimental Design & Data Analysis

Q. How to design an experiment comparing the corrosion inhibition efficiency of this compound derivatives?

  • Methodological Answer: Use electrochemical impedance spectroscopy (EIS) on metal surfaces (e.g., steel) in saline solutions. Compare polarization resistance (Rp) values of derivatives with varying substituents (e.g., alkyl vs. ethoxy groups) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Validate reproducibility via triplicate experiments .

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